Home > Products > Screening Compounds P100173 > 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole
2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole - 95856-76-1

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole

Catalog Number: EVT-13920137
CAS Number: 95856-76-1
Molecular Formula: C17H16N2OS
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is a compound that integrates a benzothiazole moiety with a morpholine substituent. This compound is of interest due to its potential biological activities, particularly in the modulation of receptors involved in various physiological processes. The compound's structure allows it to interact with biological targets, making it a candidate for therapeutic applications.

Source

The compound can be synthesized from various precursors and has been described in multiple patents and scientific literature, highlighting its relevance in medicinal chemistry and pharmacology. Notably, it has been associated with modulation of the adenosine A2 receptor system, which is significant for developing treatments for cardiovascular diseases and other conditions .

Classification

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is classified as an organic compound within the category of heterocyclic compounds. It contains both nitrogen and sulfur atoms within its structure, typical of benzothiazole derivatives. The presence of the morpholine ring adds to its classification as a morpholine-based compound.

Synthesis Analysis

Methods

The synthesis of 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the reaction between 4-(morpholin-4-yl)aniline and appropriate benzothiazole derivatives.

Technical Details

  1. Starting Materials: Commonly used starting materials include 2-bromo-1,3-benzothiazole and morpholine derivatives.
  2. Reaction Conditions: The reactions are typically carried out under reflux conditions in polar solvents such as dimethylformamide or dimethyl sulfoxide.
  3. Purification: Post-reaction purification can involve column chromatography to isolate the desired product .
Molecular Structure Analysis

Structure

The molecular formula for 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole is C13H14N2OSC_{13}H_{14}N_2OS. Its structure features a benzothiazole ring fused with a phenyl group substituted by a morpholine moiety.

Data

  • Molecular Weight: Approximately 246.33 g/mol
  • InChIKey: A unique identifier that helps in database searches for this specific compound.
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software to predict its interaction with biological targets .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of aromatic systems, including electrophilic substitutions and nucleophilic attacks due to the presence of electron-rich centers.

Technical Details

  1. Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions under acidic conditions.
  2. Nucleophilic Addition: The morpholine nitrogen can act as a nucleophile in reactions with electrophiles, facilitating further functionalization of the compound .
Mechanism of Action

Process

The mechanism of action for 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole primarily involves its interaction with specific receptors, such as adenosine A2 receptors.

Data

  1. Receptor Modulation: Binding studies indicate that this compound can modulate receptor activity, influencing downstream signaling pathways involved in cardiovascular function.
  2. Biological Activity: Experimental data suggest potential anti-inflammatory and cardioprotective effects through receptor modulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Exact melting point data may vary but is generally around room temperature.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes density measurements and spectroscopic data (NMR, IR) confirming structural integrity .

Applications

Scientific Uses

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting adenosine receptors.
  2. Research Tools: Useful in studies related to cardiovascular health and receptor biology.
  3. Synthetic Chemistry: As an intermediate in synthesizing more complex organic molecules or pharmaceuticals .

This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing its potential for therapeutic advancements through continued research and development efforts.

Introduction to Heterocyclic Pharmacophores in Modern Drug Discovery

Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, accounting for over 85% of clinically approved drugs. Their structural diversity enables precise interactions with biological targets, while their tunable electronic properties facilitate optimization of pharmacokinetic profiles. Among these privileged scaffolds, benzothiazole and morpholine derivatives have emerged as particularly versatile building blocks for rational drug design. The integration of these pharmacophores into hybrid architectures represents a sophisticated strategy to address complex disease mechanisms through polypharmacological effects. This section examines the individual and combined significance of benzothiazole and morpholine moieties in developing targeted therapeutics, with specific focus on the hybrid compound 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole.

Role of Benzothiazole Scaffolds in Medicinal Chemistry

Benzothiazole is a bicyclic heterocycle featuring a benzene ring fused to a thiazole ring, creating an electron-deficient system with exceptional hydrogen-bonding capacity and dipole moment (∼1.60 D). This planar scaffold demonstrates remarkable pharmacological versatility, serving as:

  • DNA-intercalating agent: The planar structure enables insertion between DNA base pairs, disrupting replication in rapidly dividing cells [3] [8].
  • Enzyme inhibitor: Electron-rich sulfur and nitrogen atoms coordinate with catalytic residues in enzymes like DNA gyrase and MurB ligase [4].
  • Receptor modulator: Substituents at C-2 and C-6 positions dictate selectivity for adenosine receptors and tyrosine kinases [7].

Table 1: Clinically Approved Benzothiazole-Based Drugs

Drug NameTherapeutic AreaBiological TargetApproval Year
RiluzoleAmyotrophic lateral sclerosisSodium channels1995
FlutemetamolAlzheimer's diagnosticsAmyloid-beta plaques2013
QuizartinibAcute myeloid leukemiaFLT3-ITD kinase2019

Benzothiazoles demonstrate exceptional antitumor specificity against epithelial-derived malignancies. For instance, 2-(4-aminophenyl)benzothiazole exhibits nanomolar potency (IC₅₀ >1 nM) against breast carcinoma cell lines (MCF-7, MDA-MB-468) through selective uptake and metabolic activation [3] [8]. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at C-6 (e.g., -CN, -CF₃) enhance antiproliferative effects 3-5 fold compared to unsubstituted analogs, while N-methylation of the exocyclic amine abolishes activity due to disrupted transport mechanisms.

The scaffold's antibacterial applications have gained prominence against drug-resistant pathogens. Benzothiazole-quinoline hybrids demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.25-4 μg/mL – up to 100-fold lower than methicillin alone [3] [4]. This occurs through inhibition of filamentous temperature-sensitive mutant Z (FtsZ) protein, disrupting bacterial cytokinesis without cross-resistance to β-lactams.

Significance of Morpholine Derivatives in Bioactive Compound Design

Morpholine (tetrahydro-1,4-oxazine) represents a saturated six-membered heterocycle containing both oxygen and nitrogen atoms within its ring structure. Its exceptional bioisosteric properties stem from:

  • Amphoteric character: The nitrogen acts as a hydrogen-bond acceptor (pKa ∼8.7), while the oxygen serves as a weak hydrogen-bond donor [8].
  • Conformational flexibility: The chair-chair inversion (energy barrier ∼42 kJ/mol) enables adaptation to binding site topology [7].
  • Physicochemical modulator: Incorporation increases aqueous solubility (logP reduction 0.5-1.5 units) and membrane permeability through balanced lipophilicity [8].

In oncology, morpholine-containing compounds disrupt hypoxic tumor metabolism through carbonic anhydrase IX/XII inhibition. Fluorinated morpholine-benzothiazole hybrids demonstrate submicromolar GI₅₀ values (0.4-0.57 μM) against MCF-7 breast cancer cells – 15-fold lower than 5-fluorouracil controls [8]. The morpholine nitrogen coordinates with the active-site zinc ion, while its oxygen forms water-mediated hydrogen bonds with Thr199 residue.

Table 2: Biological Effects of Morpholine Incorporation in Lead Compounds

Property ModifiedMagnitude of EffectStructural Basis
Water solubility+25-40% (PBS, pH 7.4)Protonation at physiological pH
Metabolic stabilityt₁/₂ increase 2.3-4.1 foldBlockade of cytochrome P450 oxidation
Target bindingΔG improvement 1.8-3.2 kcal/molHydrogen-bonding network formation
Brain penetrationLogBB increase 0.4-0.9 unitsMasking of hydrogen-bond donors

Morpholine's role extends to central nervous system (CNS) drug design, where it counteracts the blood-brain barrier (BBB) efflux mechanisms. In adenosine receptor ligands, N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)benzamide derivatives achieve nanomolar affinities (Kᵢ = 3.8 nM) for A₂ₐ receptors due to morpholine's ability to engage transmembrane helices 6 and 7 through water-bridged hydrogen bonds [7].

Rationale for Hybrid Architectures: Synergistic Effects of Benzothiazole-Morpholine Integration

The strategic fusion of benzothiazole and morpholine pharmacophores creates multitarget ligands with enhanced therapeutic profiles. 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole exemplifies this approach, leveraging three synergistic mechanisms:

  • Dual-target engagement: The benzothiazole core intercalates DNA or inhibits topoisomerase IIα, while the morpholine moiety disrupts PI3K/Akt/mTOR signaling through allosteric modulation [3] [8].
  • Enhanced biodistribution: Morpholine improves water solubility (logP reduction from 3.8 to 2.9), facilitating administration, while benzothiazole's lipophilicity maintains membrane penetration [4].
  • Metabolic stabilization: Morpholine impedes CYP3A4-mediated oxidation at the benzothiazole C-2 position, extending plasma half-life from 1.2 to 4.7 hours in murine models [8].

Molecular docking studies reveal that the hybrid binds MurB reductase with ΔG = -10.74 kcal/mol – significantly lower than either pharmacophore alone. Critical interactions include:

  • Sulfur coordination with flavin adenine dinucleotide (FAD) cofactor
  • Morpholine oxygen hydrogen-bonding with Arg310 side chain
  • Benzothiazole nitrogen π-stacking with Tyr73 residue [4]

Table 3: Comparative Molecular Interactions of Hybrid vs. Parent Pharmacophores

Interaction TypeBenzothiazole AloneMorpholine AloneHybrid Compound
Hydrogen bonds1.8 ± 0.32.1 ± 0.44.3 ± 0.5
Van der Waals contacts12.7 ± 1.29.8 ± 1.118.4 ± 1.8
Binding energy (kcal/mol)-7.2 ± 0.4-5.9 ± 0.3-10.7 ± 0.6
Binding cavity volume occupancy68%52%89%

Antibacterial studies demonstrate exceptional potency against multidrug-resistant strains. The hybrid inhibits MRSA growth at MIC = 90 μg/mL – superior to ampicillin (MIC >250 μg/mL) – through simultaneous targeting of FtsZ polymerization and MurB-mediated peptidoglycan biosynthesis [3] [4]. Time-kill kinetics show complete bactericidal activity within 4 hours versus 12 hours for either pharmacophore alone, confirming true mechanistic synergy.

The structural hybridization approach significantly expands the therapeutic index against solid tumors. In renal cell carcinoma models, benzothiazole-morpholine derivatives achieve IC₅₀ values of 0.542 μM against ACHN cells – 7-fold lower than sorafenib controls. This occurs through concurrent VEGFR-2 inhibition (benzothiazole domain) and carbonic anhydrase IX inhibition (morpholine domain), effectively starving tumors of both nutrients and oxygen [8].

  • 2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole
  • Riluzole
  • Flutemetamol
  • Quizartinib
  • N-(4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-yl)benzamide
  • Sorafenib

Properties

CAS Number

95856-76-1

Product Name

2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)phenyl]morpholine

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H16N2OS/c1-2-4-16-15(3-1)18-17(21-16)13-5-7-14(8-6-13)19-9-11-20-12-10-19/h1-8H,9-12H2

InChI Key

UNGGLDZQUWFXEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.